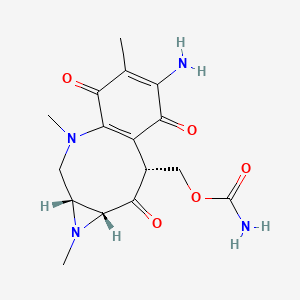
Butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenebutanedioic acid;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Butyl prop-2-enoate; 2-hydroxyethyl 2-methylprop-2-enoate; 2-methylidenebutanedioic acid; styrene” is a combination of several important chemical entities. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Butyl prop-2-enoate: This reaction is catalyzed by sulfuric acid and involves neutralization, water washing, alcohol removal, and distillation to obtain the final product .
2-hydroxyethyl 2-methylprop-2-enoate:
Analyse Chemischer Reaktionen
Butyl prop-2-enoate: Butyl prop-2-enoate undergoes various chemical reactions, including polymerization, oxidation, and esterification. It can be polymerized to form poly(butyl acrylate), which is used in paints, sealants, and adhesives . The compound can also react with strong oxidizing agents, acids, and bases .
2-hydroxyethyl 2-methylprop-2-enoate: 2-hydroxyethyl 2-methylprop-2-enoate is known for its polymerization reactions, forming poly(hydroxyethyl methacrylate) (pHEMA), which is used in contact lenses and hydrogels . It can also undergo esterification and cross-linking reactions .
Wissenschaftliche Forschungsanwendungen
Butyl prop-2-enoate: Butyl prop-2-enoate is widely used in the production of polymers and copolymers for applications in paints, coatings, adhesives, and sealants. It is also used in the manufacture of inks, resins, caulks, fibers, leather, and packaging materials .
2-hydroxyethyl 2-methylprop-2-enoate: 2-hydroxyethyl 2-methylprop-2-enoate is primarily used in the production of hydrogels for contact lenses and drug delivery systems. Its ability to form hydrophilic networks makes it ideal for biomedical applications, including soft contact lenses and tissue engineering .
Wirkmechanismus
Butyl prop-2-enoate: Butyl prop-2-enoate exerts its effects through polymerization, forming flexible and durable polymers. These polymers exhibit properties such as mechanical strength, flexibility, and UV resistance, making them suitable for various industrial applications .
2-hydroxyethyl 2-methylprop-2-enoate: 2-hydroxyethyl 2-methylprop-2-enoate forms hydrophilic networks through polymerization, which allows for high water retention and oxygen permeability. This property is crucial for its use in contact lenses and other biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Butyl prop-2-enoate: Similar compounds include ethyl acrylate and methyl acrylate, which also form polymers with similar properties. butyl prop-2-enoate offers better flexibility and lower volatility .
2-hydroxyethyl 2-methylprop-2-enoate: Similar compounds include methyl methacrylate and ethylene glycol dimethacrylate. While these compounds also form hydrophilic networks, 2-hydroxyethyl 2-methylprop-2-enoate provides better water retention and biocompatibility .
Conclusion
The combination of butyl prop-2-enoate, 2-hydroxyethyl 2-methylprop-2-enoate, 2-methylidenebutanedioic acid, and styrene represents a versatile group of compounds with significant applications in various fields. Their unique properties and reactions make them valuable in industrial, biomedical, and scientific research applications.
Eigenschaften
CAS-Nummer |
25119-70-4 |
|---|---|
Molekularformel |
C26H36O9 |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenebutanedioic acid;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C6H10O3.C5H6O4/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-5(2)6(8)9-4-3-7;1-3(5(8)9)2-4(6)7/h2-7H,1H2;4H,2-3,5-6H2,1H3;7H,1,3-4H2,2H3;1-2H2,(H,6,7)(H,8,9) |
InChI-Schlüssel |
BVZDSIUKQMXIIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)OCCO.C=CC1=CC=CC=C1.C=C(CC(=O)O)C(=O)O |
Verwandte CAS-Nummern |
25119-70-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


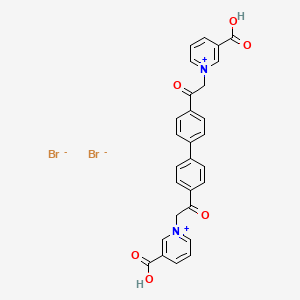

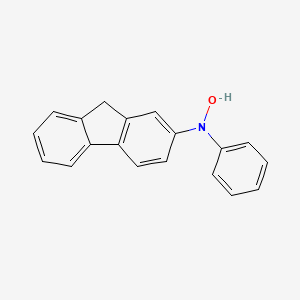
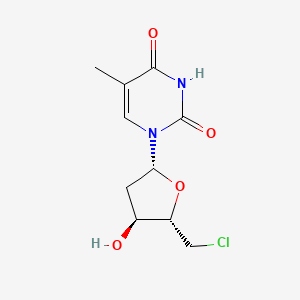
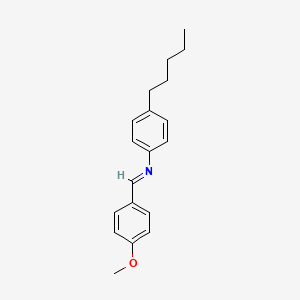
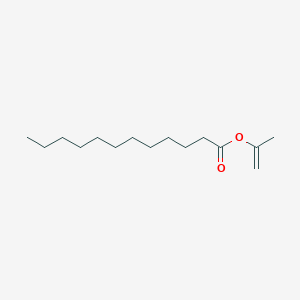
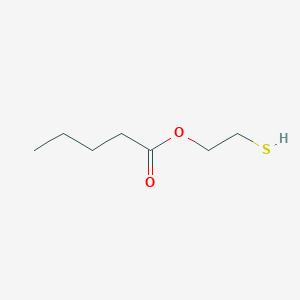
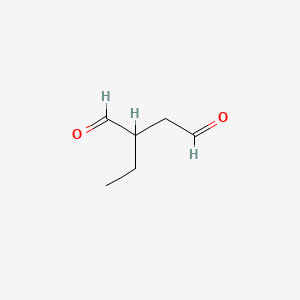
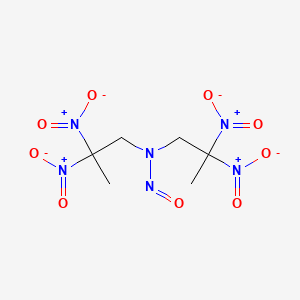
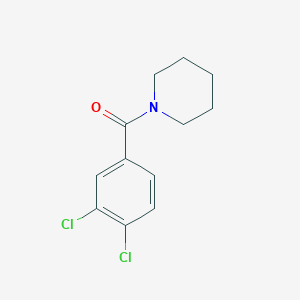
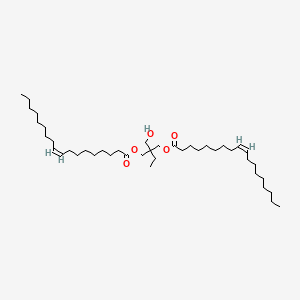
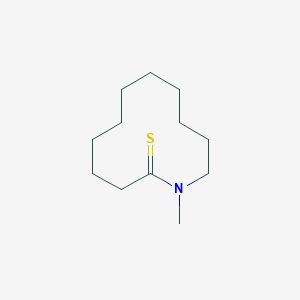
![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)
